

An In-depth Technical Guide to 3,4-Dibromopyridine: Chemical Properties and Structure

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Compound of Interest

Compound Name: **3,4-Dibromopyridine**

Cat. No.: **B081906**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromopyridine is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis. Its unique electronic properties and reactivity make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.^{[1][2][3][4]} The presence of two bromine atoms on the pyridine ring offers multiple sites for functionalization, enabling the construction of complex molecular architectures.^[5] This guide provides a comprehensive overview of the chemical properties, structure, and reactive profile of **3,4-dibromopyridine**, along with detailed experimental protocols for its characterization and a representative synthetic pathway.

Chemical and Physical Properties

3,4-Dibromopyridine is typically a white to pale yellow solid at room temperature.^{[6][7]} It exhibits moderate solubility in organic solvents and has limited solubility in water. The key quantitative properties of **3,4-dibromopyridine** are summarized in the table below.

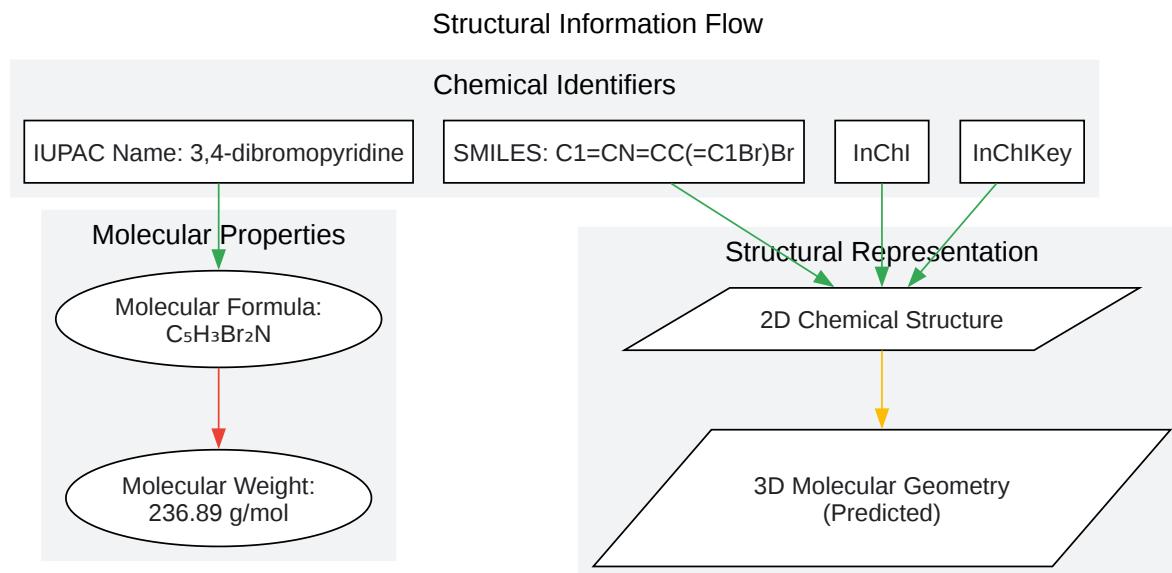
Property	Value	Source
Molecular Formula	C ₅ H ₃ Br ₂ N	[1] [2]
Molecular Weight	236.89 g/mol	[1] [2]
Melting Point	71-72 °C	[5] [6] [7]
Boiling Point (Predicted)	239.9 ± 20.0 °C	[5] [8]
Density (Predicted)	2.059 ± 0.06 g/cm ³	[5] [8]
XLogP3	2.2	[1]
Topological Polar Surface Area	12.9 Å ²	[1]

Molecular Structure

The structure of **3,4-dibromopyridine** consists of a pyridine ring substituted with bromine atoms at the C3 and C4 positions. The presence of the electronegative nitrogen atom and the two bromine atoms significantly influences the electron density distribution within the aromatic ring.

Identifier	Value
IUPAC Name	3,4-dibromopyridine
SMILES	C1=CN=CC(=C1Br)Br
InChI	InChI=1S/C5H3Br2N/c6-4-1-2-8-3-5(4)7/h1-3H
InChIKey	ZFZWZGANFCWADD-UHFFFAOYSA-N

As of the latest search, detailed crystallographic data, including bond lengths and angles for **3,4-dibromopyridine**, are not publicly available.



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Logical flow of structural information for **3,4-dibromopyridine**.

Reactivity and Applications

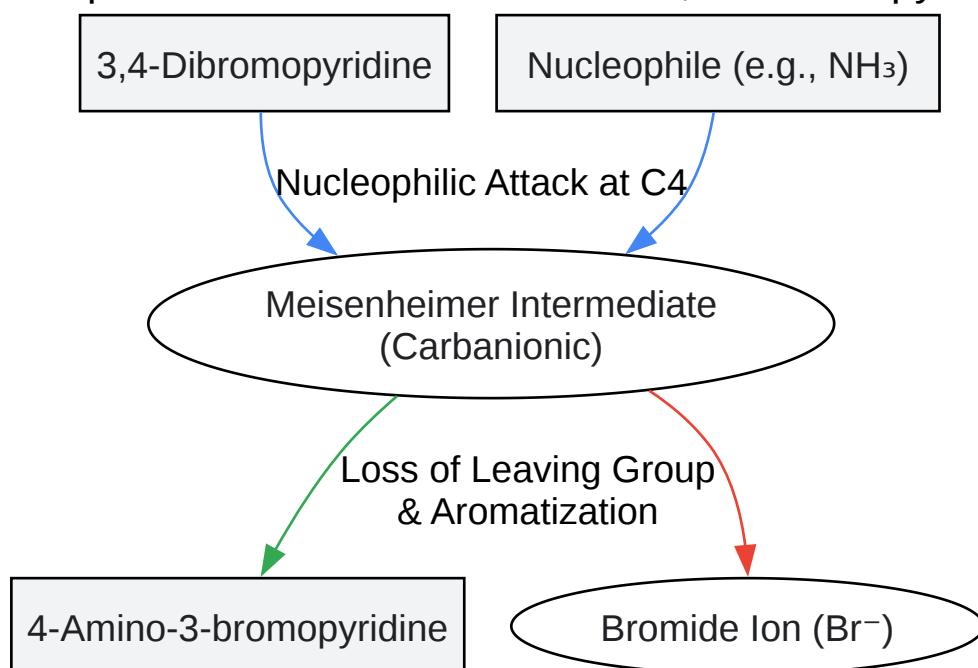
3,4-Dibromopyridine is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bonds. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions.^[9] The bromine at the 4-position is generally more susceptible to nucleophilic attack than the bromine at the 3-position.^[9]

This compound is extensively used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and C-N coupling reactions, to synthesize a variety of substituted pyridines, including 5- and 6-azaindoles.^[5] These products are of significant interest in medicinal chemistry.

Key Applications:

- Pharmaceutical Synthesis: A building block for anti-inflammatory, antimicrobial, and anti-cancer agents.[1][2][4]
- Agrochemical Development: Used in the formulation of herbicides and pesticides.[1][2][3]
- Materials Science: Employed in the production of specialty polymers with enhanced thermal stability and chemical resistance.[2][3]
- Organic Electronics: Utilized in the development of organic semiconductors for devices like OLEDs and solar cells.[2][3]

Nucleophilic Aromatic Substitution of 3,4-Dibromopyridine



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Reaction pathway for the S_NAr reaction of **3,4-dibromopyridine**.

Experimental Protocols

Representative Synthesis of 3,4-Dibromopyridine

While a specific, published protocol for the synthesis of **3,4-dibromopyridine** is not readily available, a plausible route involves the diazotization of 3-amino-4-bromopyridine, followed by a Sandmeyer-type reaction. The precursor, 3-amino-4-bromopyridine, would first need to be

synthesized, for instance, by bromination of 3-aminopyridine. The following is a generalized procedure for the diazotization step.

Materials:

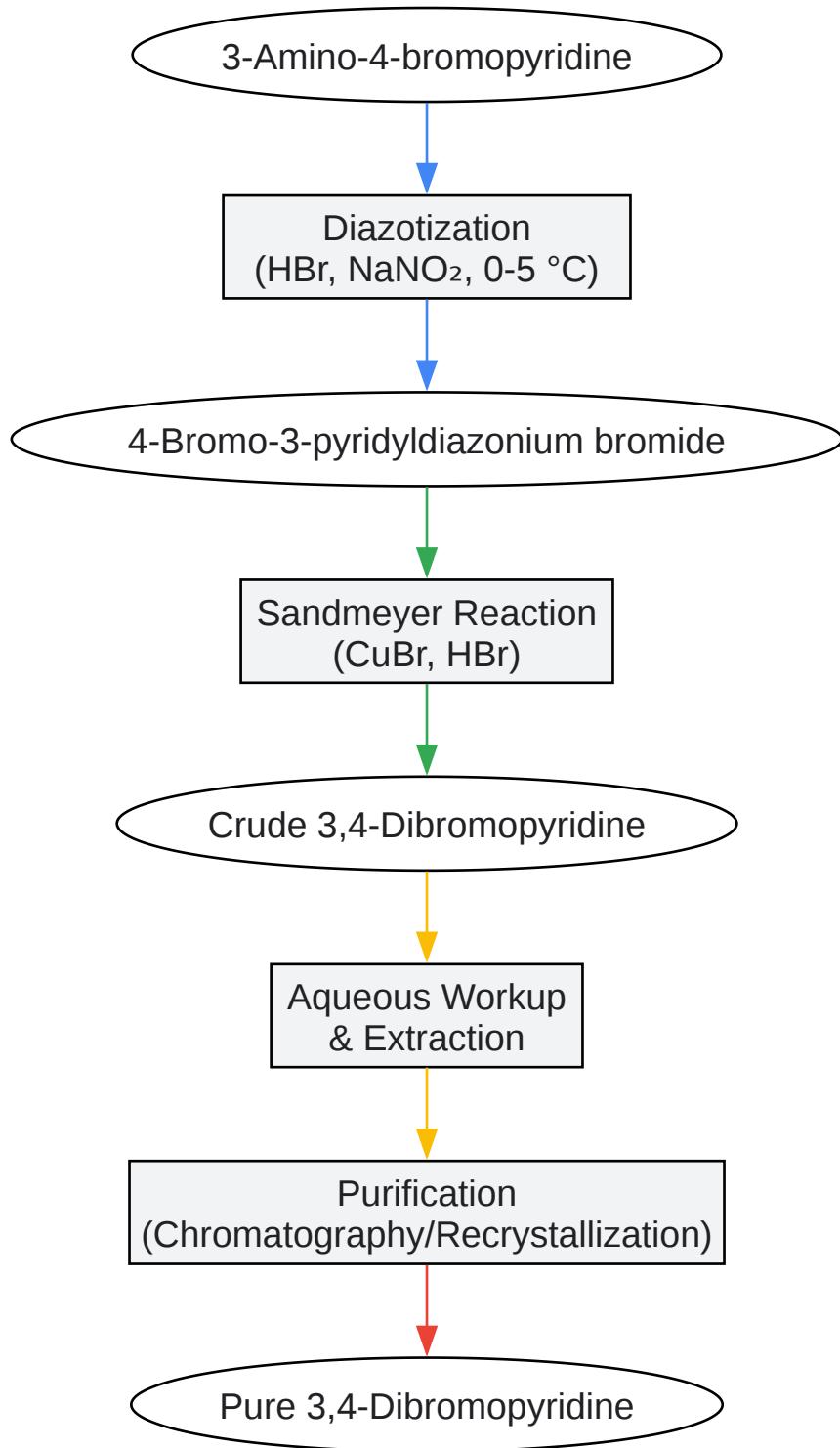
- 3-Amino-4-bromopyridine
- Hydrobromic acid (48%)
- Sodium nitrite
- Copper(I) bromide
- Ice
- Diethyl ether
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 3-amino-4-bromopyridine in 48% hydrobromic acid, cooled in an ice-salt bath to 0-5 °C.
- Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
- In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid.
- Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
- Cool the mixture and extract the product with diethyl ether.

- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **3,4-dibromopyridine** by column chromatography or recrystallization.

Representative Synthesis Workflow

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A generalized workflow for the synthesis of **3,4-dibromopyridine**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- ^1H NMR: Dissolve 5-10 mg of **3,4-dibromopyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- ^{13}C NMR: Dissolve 20-30 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (400 MHz Spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse (e.g., zg30).
 - Number of Scans: 16-64.
 - Relaxation Delay (d1): 1-2 s.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30).
 - Number of Scans: ≥ 1024 .
 - Relaxation Delay (d1): 2 s.

Expected Spectra:

- ^1H NMR: Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 5, and 6 will each give a distinct signal with coupling patterns determined by their relationships (ortho, meta, para).
- ^{13}C NMR: Five signals are expected, corresponding to the five carbon atoms of the pyridine ring. The carbons bonded to bromine (C3 and C4) will be significantly shifted downfield.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet: Grind 1-2 mg of **3,4-dibromopyridine** with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.
- ATR: Place a small amount of the solid sample directly on the ATR crystal.

Expected Absorptions:

- C-H stretching (aromatic): $3000\text{-}3100\text{ cm}^{-1}$
- C=C and C=N stretching (aromatic ring): $1400\text{-}1600\text{ cm}^{-1}$
- C-H in-plane bending: $1000\text{-}1300\text{ cm}^{-1}$
- C-H out-of-plane bending: $700\text{-}900\text{ cm}^{-1}$
- C-Br stretching: $500\text{-}650\text{ cm}^{-1}$

Mass Spectrometry (MS)

Method: Electron Ionization (EI) is a common method for this type of molecule.

Expected Fragmentation:

- Molecular Ion (M^+): A prominent molecular ion peak cluster is expected due to the presence of two bromine atoms (isotopes ^{79}Br and ^{81}Br). This will result in three peaks at m/z 235, 237, and 239 in an approximate 1:2:1 ratio.
- Major Fragments:
 - Loss of a bromine atom ($[\text{M-Br}]^+$).
 - Loss of HBr ($[\text{M-HBr}]^+$).
 - Cleavage of the pyridine ring.

Conclusion

3,4-Dibromopyridine is a highly valuable and versatile building block in modern organic chemistry. Its well-defined structure and predictable reactivity make it an essential tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and characterization, which can aid in the development of new and innovative applications.

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